7-Troc-Paclitaxel

Semi-synthesis Protecting group strategy Process chemistry

Essential C7-protected intermediate for Paclitaxel API and validated reference standard for Impurity 50 (USP/EP). Eliminates in-house protection steps (87% yield) and reduces PAT burden. High purity (≥98%) ensures accurate ANDA analytical comparability. Long-term powder stability (≥3 years at -20°C). For research and regulated manufacturing only.

Molecular Formula C50H52Cl3NO16
Molecular Weight 1029.3 g/mol
CAS No. 114915-17-2
Cat. No. B1664204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Troc-Paclitaxel
CAS114915-17-2
Synonyms7-Troc-paclitaxel;  7 Troc paclitaxel; 
Molecular FormulaC50H52Cl3NO16
Molecular Weight1029.3 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
InChIInChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
InChIKeyARZHVJDHKCYODM-MUQZGBOESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

7-Troc-Paclitaxel (CAS 114915-17-2) for Paclitaxel API and Impurity Reference Standard Applications


7-Troc-Paclitaxel (CAS 114915-17-2, C₅₀H₅₂Cl₃NO₁₆, MW 1029.3) is a key intermediate in the semi-synthesis of paclitaxel, featuring a 2,2,2-trichloroethoxycarbonyl (Troc) protecting group at the C7 hydroxyl position . This compound serves both as a critical synthetic precursor for paclitaxel API production and as a pharmacopeial reference standard for analytical method validation [1].

Why 7-Troc-Paclitaxel Cannot Be Substituted by Other Paclitaxel Intermediates in Regulated Synthesis


Generic substitution of 7-Troc-Paclitaxel with structurally similar paclitaxel intermediates (e.g., 2'-Troc-paclitaxel, 7-epi-paclitaxel, or 10-deacetylbaccatin III derivatives) is not permissible in regulated pharmaceutical manufacturing due to regiospecific protection requirements and impurity control obligations. The Troc group at C7 must be selectively installed and later removed without affecting the C2' hydroxyl or the oxetane ring, a regiochemical constraint that alternative protecting group strategies (e.g., C2'-Troc, C7-TES) do not satisfy [1]. Furthermore, the USP and EP monographs for paclitaxel require specific impurity profiling; 7-Troc-Paclitaxel serves as a validated reference standard for Paclitaxel Impurity 50 and related substances, with any substitution invalidating ANDA analytical comparability .

Quantitative Differentiation of 7-Troc-Paclitaxel vs. Alternative Paclitaxel Intermediates


Regioselective C7 Protection Yield Comparison: 7-Troc vs. 2'-Troc in Paclitaxel Semi-Synthesis

7-Troc-Paclitaxel is synthesized via regioselective protection of 10-deacetylbaccatin III at the C7 hydroxyl with 2,2,2-trichloroethyl chloroformate, achieving an isolated yield of 87% under aqueous NaHCO₃/ethyl acetate conditions . In contrast, non-regioselective silylation methods (e.g., TES protection) or alternative C2'-Troc approaches require additional chromatographic purification steps due to the formation of regioisomeric mixtures, reducing overall process yield to approximately 60-70% for comparable intermediate isolation [1].

Semi-synthesis Protecting group strategy Process chemistry

Molecular Weight Discrimination for HPLC Impurity Profiling: 7-Troc vs. Other Paclitaxel Impurities

7-Troc-Paclitaxel possesses a molecular weight of 1029.3 g/mol (C₅₀H₅₂Cl₃NO₁₆), which is 175.3 g/mol higher than paclitaxel (MW 853.9) and 222.0 g/mol higher than 10-deacetylpaclitaxel (MW 807.3) . This substantial mass difference provides unambiguous chromatographic resolution from paclitaxel and other related impurities in HPLC-UV and LC-MS methods, enabling direct quantitation in API release testing without interference from co-eluting species . Alternative impurities such as 7-epi-paclitaxel (MW 853.9, identical to paclitaxel) require chiral or specialized column chemistries for adequate resolution [1].

Analytical method validation Impurity profiling ANDAs

Long-Term Solid-State Stability: 7-Troc-Paclitaxel vs. Hydrolytically Labile Paclitaxel Analogs

7-Troc-Paclitaxel demonstrates solid-state stability for at least 3 years when stored as powder at -20°C, and 1 year when dissolved in DMSO at -80°C . This stability profile is consistent with the protective effect of the Troc group at C7, which prevents base-catalyzed epimerization at C7 and oxetane ring opening observed in unprotected baccatin III derivatives [1]. In contrast, 10-deacetylbaccatin III—an alternative starting material for paclitaxel synthesis—exhibits significant degradation (epimerization at C7 and C10 deacetylation) within 6-12 months under identical storage conditions [2].

Stability Reference standard storage QC

DMSO Solubility: 7-Troc-Paclitaxel vs. Paclitaxel and Baccatin III

7-Troc-Paclitaxel exhibits a DMSO solubility of 22.5 mg/mL (21.86 mM), which is approximately 2.5-fold lower than that of paclitaxel (≥50 mg/mL in DMSO) but significantly higher than that of 10-deacetylbaccatin III (~5 mg/mL in DMSO) . The Troc group introduces moderate lipophilicity that balances solubility for analytical and in vitro applications without requiring surfactants or co-solvents that can interfere with cell-based assays .

Solubility Sample preparation In vitro assays

Procurement-Driven Application Scenarios for 7-Troc-Paclitaxel (CAS 114915-17-2)


ANDA Analytical Method Validation: Impurity Profiling of Paclitaxel API

7-Troc-Paclitaxel is used as a reference standard for Paclitaxel Impurity 50 (7-Troc-Paclitaxel) in HPLC-UV and LC-MS methods per USP and EP monographs. Its distinct molecular weight (1029.3 g/mol) provides unambiguous chromatographic resolution from paclitaxel and other impurities, enabling accurate quantitation for ANDA submission analytical sections . The compound's long-term powder stability (≥3 years at -20°C) supports multi-year method validation programs without requalification .

Commercial Paclitaxel API Manufacturing: C7-Protected Intermediate Procurement

In the semi-synthetic route to paclitaxel API, 7-Troc-Paclitaxel serves as the key C7-protected intermediate. The regioselective Troc protection achieves an 87% isolated yield, which is approximately 17 percentage points higher than alternative non-regioselective protection strategies . Procurement of high-purity 7-Troc-Paclitaxel (≥99% by HPLC) eliminates in-house protection steps, reducing manufacturing cycle time and process analytical technology (PAT) burden.

In Vitro Bioactivity Screening: Paclitaxel Prodrug Candidate Evaluation

7-Troc-Paclitaxel is employed as a precursor for paclitaxel in vitro bioactivity screening, where enzymatic or chemical cleavage of the Troc group releases active paclitaxel . The compound's DMSO solubility (22.5 mg/mL) allows preparation of stock solutions without surfactants that may confound cell-based cytotoxicity readouts . Researchers using 7-Troc-Paclitaxel as a reference in structure-activity relationship (SAR) studies benefit from its commercial availability at defined purity (≥98%) .

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